

N-Ethylguanidine Hydrochloride: A Comprehensive Guide for Laboratory Applications

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Compound of Interest

Compound Name: *N*-ethylguanidine hydrochloride

Cat. No.: B095898

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Introduction: Unveiling the Potential of N-Ethylguanidine Hydrochloride

N-Ethylguanidine hydrochloride is a versatile organic salt that has garnered significant interest across various scientific disciplines, particularly in proteomics and synthetic chemistry. [1][2] Its unique properties as a chaotropic agent and a reactive building block make it an invaluable tool for researchers, scientists, and professionals in drug development. This guide provides an in-depth exploration of the practical applications of **N-ethylguanidine hydrochloride**, offering detailed protocols and expert insights to ensure successful and reproducible experimental outcomes.

The guanidinium group, the core functional moiety of N-ethylguanidine, is characterized by its strong basicity and ability to form multiple hydrogen bonds. The addition of an ethyl group subtly modifies its steric and electronic properties compared to its parent compound, guanidine hydrochloride, opening up new avenues for its application in nuanced experimental designs. This document will delve into its role in the denaturation and solubilization of proteins for mass spectrometry analysis and its utility as a precursor in the synthesis of complex heterocyclic compounds.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of **N-ethylguanidine hydrochloride** is paramount for its safe and effective use in the laboratory.

Property	Value	Reference
CAS Number	19341-54-9	[1]
Molecular Formula	C ₃ H ₉ N ₃ ·HCl	[1]
Molecular Weight	123.58 g/mol	[1]
Appearance	White to off-white crystalline powder	[3]
Melting Point	115-118 °C	
Solubility	Soluble in water	

Safety Precautions: **N-Ethylguanidine hydrochloride** is an irritant to the skin, eyes, and respiratory tract.[3] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Application in Proteomics: Protein Denaturation and In-Solution Digestion

In the field of proteomics, complete protein denaturation is a critical step for achieving efficient enzymatic digestion and, consequently, high sequence coverage in mass spectrometry-based analyses.[2][4] While guanidine hydrochloride is a widely used chaotropic agent for this purpose, **N-ethylguanidine hydrochloride** can be employed in a similar capacity, with its ethyl group potentially influencing protein unfolding in specific contexts.

The following protocol is adapted from established methods for protein digestion using guanidine hydrochloride and is suitable for the preparation of complex protein mixtures for mass spectrometry analysis.[2][4]

Protocol 1: In-Solution Protein Digestion for Mass Spectrometry

Objective: To denature and digest a complex protein sample using **N-ethylguanidine hydrochloride** and a suitable protease (e.g., Trypsin, Lys-C).

Materials:

- **N-Ethylguanidine hydrochloride**
- Tris-HCl buffer (1 M, pH 8.5)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin or Lys-C (mass spectrometry grade)
- Formic acid (FA)
- C18 solid-phase extraction (SPE) cartridges
- Protein sample (e.g., cell lysate, tissue homogenate)

Procedure:

- Protein Solubilization and Denaturation:
 - Resuspend the protein pellet or concentrated protein solution in a denaturing buffer containing 6 M **N-ethylguanidine hydrochloride** and 50 mM Tris-HCl, pH 8.5.
 - Vortex thoroughly to ensure complete solubilization.
 - Incubate at 37°C for 30 minutes to facilitate denaturation.
- Reduction of Disulfide Bonds:
 - Add DTT to a final concentration of 10 mM.

- Incubate at 56°C for 1 hour. This step reduces the disulfide bridges within the proteins, further promoting unfolding.
- Alkylation of Cysteine Residues:
 - Cool the sample to room temperature.
 - Add IAA to a final concentration of 25 mM.
 - Incubate in the dark at room temperature for 45 minutes. Alkylation prevents the reformation of disulfide bonds.
- Dilution and Enzymatic Digestion:
 - Dilute the sample 6-fold with 50 mM Tris-HCl, pH 8.0, to reduce the concentration of **N-ethylguanidine hydrochloride** to approximately 1 M. This is crucial as high concentrations of guanidinium salts can inhibit protease activity.
 - Add Trypsin or Lys-C at a 1:50 (enzyme:protein, w/w) ratio.
 - Incubate overnight at 37°C with gentle shaking.
- Quenching and Desalting:
 - Quench the digestion by adding formic acid to a final concentration of 1%.
 - Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
 - Elute the peptides and dry them in a vacuum centrifuge.
- Sample Reconstitution for Mass Spectrometry:
 - Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Workflow for In-Solution Protein Digestion

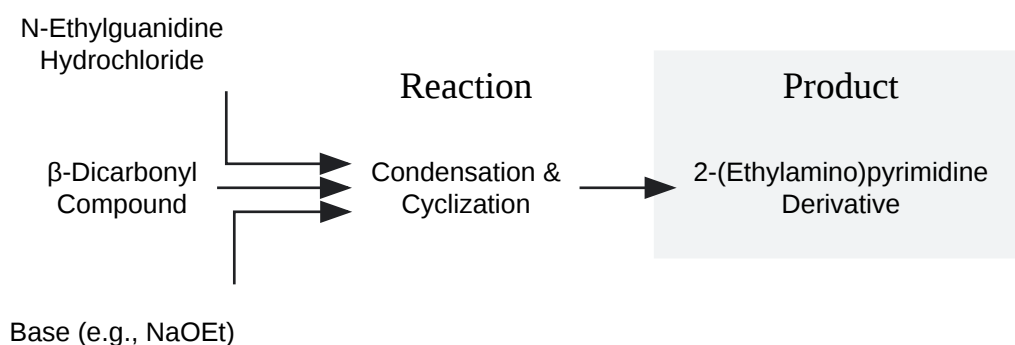
- Anhydrous ethanol
- Reflux apparatus
- Thin-layer chromatography (TLC) supplies
- Purification supplies (e.g., silica gel for column chromatography)

Procedure:

- Preparation of the Guanidine Free Base (in situ):
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **N-ethylguanidine hydrochloride** (1.0 eq) in anhydrous ethanol.
 - To this solution, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise at room temperature. The in situ formation of the free N-ethylguanidine base will occur.
- Condensation Reaction:
 - To the reaction mixture, add the β -dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq).
 - Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time will vary depending on the specific substrates used.
- Work-up and Isolation:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
 - Remove the ethanol under reduced pressure.
 - Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
 - Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
- Purification:

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired 2-(ethylamino)pyrimidine derivative.
- Characterization:
 - Characterize the purified product using standard analytical techniques such as NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Reaction Scheme for Pyrimidine Synthesis



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